molecular formula C19H15NO6 B6503100 2-{[(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide CAS No. 859667-42-8

2-{[(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide

Cat. No.: B6503100
CAS No.: 859667-42-8
M. Wt: 353.3 g/mol
InChI Key: KTEATYUDZRIGPZ-APSNUPSMSA-N
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Description

This compound is a synthetic benzofuran-acetamide derivative characterized by a benzodioxole-substituted methylidene group at the 2-position of a 7-methyl-3-oxo-2,3-dihydro-1-benzofuran core. The acetamide moiety is linked via an ether oxygen at the 6-position of the benzofuran ring. Structural features such as the benzodioxole ring (a common motif in bioactive molecules) and the conjugated system may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name

2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-10-13(23-8-17(20)21)5-3-12-18(22)16(26-19(10)12)7-11-2-4-14-15(6-11)25-9-24-14/h2-7H,8-9H2,1H3,(H2,20,21)/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEATYUDZRIGPZ-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with key derivatives from the literature:

Key Observations:

Structural Complexity: The target compound’s dihydrobenzofuran core is distinct from the thiazolo-pyrimidine (11a, 11b) and pyrimido-quinazoline (12) systems in . Its acetamide group differs from the carbonitrile substituents in 11a-b and 12, which may reduce electrophilicity and alter target selectivity . Compared to the thiazolidinone-coumarin hybrids in , the target lacks a coumarin scaffold but shares the acetamide functionality, suggesting divergent mechanisms of action (e.g., anti-inflammatory vs. kinase inhibition) .

Synthetic Efficiency: Yields for thiazolo-pyrimidine derivatives (11a-b: 68%) are higher than those for pyrimido-quinazoline (12: 57%), likely due to steric hindrance in the latter’s fused-ring system.

Spectroscopic Signatures :

  • The benzodioxolylmethylidene group in the target compound would likely show IR peaks for ether linkages (~1,250 cm⁻¹) and carbonyl groups (~1,700 cm⁻¹), contrasting with the nitrile peaks (2,209–2,219 cm⁻¹) in 11a-b and 12 .
  • In NMR, the benzodioxole protons (δ 6.5–7.0 ppm) and acetamide NH₂ (δ ~2.0 ppm) would differ from the thiazolo-pyrimidine aromatic signals (δ 7.29–8.01 ppm) .

Bioactivity Implications :

  • highlights that structural clustering correlates with bioactivity profiles. The target’s benzodioxole group—a feature in COX inhibitors—may confer anti-inflammatory properties absent in carbonitrile-containing analogs .
  • The 5-methylfuran moiety in 11a-b and 12 is associated with antimicrobial activity, whereas the target’s methyl group at the 7-position may enhance lipophilicity and blood-brain barrier penetration .

Research Findings and Data Gaps

  • Synthetic Challenges : The benzodioxole ring’s sensitivity to acidic conditions (e.g., during crystallization) may require milder purification methods compared to the acetic anhydride/acetic acid system used for 11a-b .

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